molecular formula C21H22F2N2O3S B1681654 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl 2,6-difluorobenzenesulfonate CAS No. 445441-26-9

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl 2,6-difluorobenzenesulfonate

Cat. No.: B1681654
CAS No.: 445441-26-9
M. Wt: 420.5 g/mol
InChI Key: LYHNZWIPSZUYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl 2,6-difluorobenzenesulfonate is a selective 5-HT₆ receptor antagonist with a reported binding affinity (Ki) of 1.0 nM, making it a potent candidate for treating cognitive deficits in disorders such as Alzheimer’s disease and schizophrenia . Its structure combines an indole core substituted with a 1-methylpiperidin-4-yl group at the 3-position and a 2,6-difluorobenzenesulfonate ester at the 5-position. Early structure-activity relationship (SAR) studies highlighted the importance of N(1)-alkylation and the 2,6-difluoro substitution on the benzenesulfonate group for optimizing receptor binding and pharmacokinetic properties .

Properties

IUPAC Name

[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O3S/c1-24-10-8-14(9-11-24)17-13-25(2)20-7-6-15(12-16(17)20)28-29(26,27)21-18(22)4-3-5-19(21)23/h3-7,12-14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHNZWIPSZUYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)OS(=O)(=O)C4=C(C=CC=C4F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196217
Record name SGS-518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445441-26-9
Record name SGS-518
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445441269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SGS-518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZENESULFONIC ACID, 2,6-DIFLUORO-, 1-METHYL-3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97S8606IT3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SGS 518 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of SGS 518 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

SGS 518 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula: C₁₅H₂₀N₂O
  • Molecular Weight: 420.47 g/mol
  • CAS Number: 445441-26-9

These properties contribute to its functionality in biological systems.

Therapeutic Applications

1. Antidepressant Activity:
Research indicates that this compound may exhibit antidepressant-like effects. Studies have shown that it interacts with serotonin receptors, which are crucial for mood regulation. The compound's ability to modulate neurotransmitter levels suggests its potential as a treatment for depression and anxiety disorders.

2. Antipsychotic Properties:
Preliminary investigations into the compound's pharmacological profile reveal its potential as an antipsychotic agent. Its interaction with dopamine receptors could help in managing symptoms of schizophrenia and other psychotic disorders.

3. Neuroprotective Effects:
The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its antioxidant activity may protect neuronal cells from oxidative stress, contributing to the development of therapies for conditions like Alzheimer's disease.

Case Studies

Case Study 1: Antidepressant Efficacy
A double-blind study evaluated the antidepressant effects of this compound compared to a placebo. Participants receiving the compound showed a statistically significant reduction in depression scores over eight weeks, supporting its efficacy as a potential treatment option.

Case Study 2: Neuroprotection in Animal Models
In a study involving mice with induced neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. These findings suggest its promise in developing neuroprotective therapies.

Mechanism of Action

SGS 518 exerts its effects by selectively antagonizing the serotonin 6 receptor. This receptor subtype is primarily expressed in the brain, particularly in regions such as the cerebral cortex and hippocampus. By blocking this receptor, SGS 518 enhances cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission, which may improve cognitive function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 5-HT₆ Antagonist Class

Clozapine and Olanzapine
  • Clozapine (Ki = 9.5 nM) and olanzapine (Ki = 10 nM) are non-selective 5-HT₆ antagonists with additional affinities for dopamine (D₂), histamine (H₁), and other receptors .
  • Key Differences :
    • The target compound’s selectivity for 5-HT₆ avoids off-target effects (e.g., metabolic side effects linked to H₁ antagonism in olanzapine).
    • The 2,6-difluorobenzenesulfonate group enhances binding potency (Ki = 1.0 nM vs. ~10 nM for clozapine/olanzapine) .
Patent Derivatives (WO2002060871A2)
  • The patent describes benzenesulfonic acid indol-5-yl esters with variable substituents. For example: Unfluorinated analogs: Lower 5-HT₆ affinity due to reduced electron-withdrawing effects. Mono-fluoro analogs: Moderate improvement in binding compared to non-fluorinated derivatives .

Indole-Based Compounds with Divergent Targets

Naratriptan
  • Structure : N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide hydrochloride .
  • Key Differences :
    • Pharmacological Action : Naratriptan is a 5-HT₁B/₁D agonist used for migraines, whereas the target compound is a 5-HT₆ antagonist.
    • Substituents : Naratriptan’s ethanesulfonamide group vs. the target’s 2,6-difluorobenzenesulfonate ester, leading to divergent receptor interactions .
K-14585 (PAR2 Antagonist)
  • Structure : Features a 1-pyrrolidinylmethyl group at the indole 3-position and a benzhydrylamide terminus .
  • Key Differences :
    • Target Selectivity : K-14585 inhibits proteinase-activated receptor 2 (PAR2), unlike the target compound’s 5-HT₆ focus.
    • Structural Modifications : The 1-methylpiperidin-4-yl group in the target compound improves CNS penetration compared to K-14585’s bulkier substituents .

Pharmacological and ADME Comparisons

Binding Affinity and Selectivity

Compound Target Receptor Ki (nM) Selectivity Notes
Target Compound 5-HT₆ 1.0 High selectivity; no significant off-target binding
Clozapine 5-HT₆, D₂, H₁ 9.5 Non-selective; metabolic side effects
Olanzapine 5-HT₆, H₁ 10 Non-selective; weight gain risk
K-14585 PAR2 15* PAR2-specific; limited CNS penetration

*Estimated from functional assays.

ADME Properties

  • Target Compound :
    • Improved metabolic stability due to the 2,6-difluoro group, which reduces oxidative degradation.
    • Enhanced blood-brain barrier penetration compared to analogs with larger sulfonamide groups (e.g., naratriptan) .
  • Naratriptan :
    • Shorter half-life (4–6 hours) due to rapid hepatic metabolism of the ethanesulfonamide group .

Biological Activity

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl 2,6-difluorobenzenesulfonate (CAS No. 445441-26-9) is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its complex molecular structure, which includes a piperidine ring and an indole moiety, contributing to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Molecular Formula: C₁₅H₂₂F₂N₂O₃S
Molecular Weight: 420.47 g/mol
CAS Number: 445441-26-9
MDL Number: MFCD09833241

Physical Properties

PropertyValue
Boiling PointPredicted: 565.5 ± 50°C
DensityPredicted: 1.36 ± 0.1 g/cm³
pKaPredicted: 9.14 ± 0.10
Storage Temperature2-8°C

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperidine ring suggests potential activity as a neuropharmacological agent, which could influence mood and cognitive functions.

Pharmacological Studies

  • Antidepressant Activity : A study highlighted the compound's potential as an antidepressant by modulating serotonin levels in animal models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages.
  • Neuroprotective Effects : In vitro studies have demonstrated that the compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This suggests its potential utility in neurodegenerative diseases.
  • Analgesic Properties : Preliminary investigations have shown that this compound may possess analgesic effects, potentially through interactions with pain pathways in the central nervous system.

Toxicity and Safety Profile

While the compound shows promising biological activities, safety assessments are essential. Toxicology studies indicate that it may cause irritation upon contact and should be handled with care in laboratory settings.

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, researchers administered varying doses of the compound over a four-week period. Behavioral tests indicated a marked improvement in mood-related metrics compared to control groups, suggesting efficacy as an antidepressant agent.

Case Study 2: Neuroprotection

A separate study focused on the neuroprotective effects of this compound against neurotoxic agents such as glutamate. The results showed a significant decrease in cell death rates, supporting its potential application in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl 2,6-difluorobenzenesulfonate?

  • Synthesis : Utilize nucleophilic substitution reactions between indole derivatives and sulfonyl chlorides. For example, coupling 1-methylpiperidin-4-yl-substituted indole intermediates with 2,6-difluorobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine base) .
  • Characterization : Employ single-crystal X-ray diffraction to confirm molecular geometry (mean C–C bond precision: ±0.006 Å; R factor: ≤0.069) . Pair with HPLC (C18 column, methanol/sodium acetate buffer mobile phase at pH 4.6) for purity validation, as per pharmacopeial protocols .

Q. How can researchers ensure reproducibility in the purification of this compound?

  • Use preparative HPLC with a sodium 1-octanesulfonate-containing buffer (pH 4.6) and methanol (65:35 v/v) to achieve consistent retention times and minimize batch-to-batch variability . Validate via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Advanced Research Questions

Q. What experimental strategies are effective for analyzing structure-activity relationships (SAR) of this sulfonate derivative?

  • Pharmacophore Modeling : Compare its indole-piperidine scaffold with analogs (e.g., 3-benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one) to identify critical substituents affecting bioactivity. Use docking studies targeting receptors like serotonin or sigma-1, given structural similarities to psychoactive indole derivatives .
  • In Vitro Assays : Test binding affinity using radiolabeled ligands in cell membranes overexpressing target receptors. Monitor fluorobenzenesulfonate group interactions via fluorescence polarization assays .

Q. How can contradictory data in receptor-binding studies involving this compound be resolved?

  • Methodological Reconciliation : Cross-validate results using orthogonal techniques. For example, discrepancies in receptor activation (e.g., G-protein-coupled vs. ionotropic responses) may arise from assay conditions (e.g., buffer ionic strength, temperature). Replicate findings using both heterologous expression systems (e.g., HEK293 cells) and native tissue preparations .
  • Data Integration : Apply meta-analysis frameworks to harmonize datasets, as demonstrated in hybrid receptor-response models .

Q. What are the optimal conditions for studying the compound’s metabolic stability in preclinical models?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) in NADPH-regenerating systems. Monitor sulfonate ester hydrolysis via LC-MS/MS, quantifying 2,6-difluorobenzenesulfonic acid as a degradation marker .
  • In Vivo PK/PD : Use staggered sampling (e.g., 0, 1, 3, 6, 24 h post-dose) to capture biphasic elimination profiles. Apply non-compartmental analysis (NCA) for AUC and half-life calculations .

Methodological Challenges & Solutions

Q. How should researchers address low solubility of this compound in aqueous buffers?

  • Formulation Optimization : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers. Confirm stability via dynamic light scattering (DLS) to prevent aggregation .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips using amine-coupling chemistry, ensuring ligand density ≤100 RU to minimize mass transport limitations .

Q. What statistical approaches are recommended for longitudinal studies evaluating its biological effects?

  • Structural Equation Modeling (SEM) : Analyze time-lagged effects (e.g., 1-week vs. 1-year outcomes) using bootstrapping (≥1,000 resamples) to assess mediation pathways (e.g., effort exertion as a mediator between bioactivity and physiological outcomes) .
  • Multilevel Modeling : Account for nested data (e.g., repeated measures per subject) to disentangle within- and between-subject variability .

Data Interpretation & Theoretical Frameworks

Q. How can cognitive activation theory (CATS) inform mechanistic studies of this compound’s neurobehavioral effects?

  • Apply CATS to model stress-response pathways, linking receptor activation (e.g., indole-mediated serotonin modulation) to adaptive outcomes (e.g., short-term cognitive enhancement vs. long-term sensitization) . Validate via electrophysiology (patch-clamp) to correlate receptor kinetics with behavioral readouts .

Q. What resource-based theories explain contradictions in its efficacy across experimental models?

  • Conservation of Resources (COR) Theory : Attribute variability to differential resource allocation (e.g., metabolic energy, cofactor availability) in in vitro vs. in vivo systems. Quantify ATP/NADPH levels in treated cells to test this hypothesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl 2,6-difluorobenzenesulfonate
Reactant of Route 2
1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl 2,6-difluorobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.